molecular formula C10H9N7O7 B14598819 Pyridazine-3,5-diamine;2,4,6-trinitrophenol CAS No. 61071-14-5

Pyridazine-3,5-diamine;2,4,6-trinitrophenol

Cat. No.: B14598819
CAS No.: 61071-14-5
M. Wt: 339.22 g/mol
InChI Key: BUBLSYWKLASISU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

Pyridazine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups on the pyridazine ring can be replaced by other substituents.

2,4,6-Trinitrophenol undergoes reactions typical of nitroaromatic compounds, such as:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron and hydrochloric acid.

    Nitration: Further nitration can occur under specific conditions, although it is already highly nitrated.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids (e.g., sulfuric acid for nitration). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include various substituted pyridazines and reduced forms of trinitrophenol, such as triaminophenol.

Scientific Research Applications

Pyridazine-3,5-diamine and 2,4,6-trinitrophenol have several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazine-3,5-diamine;2,4,6-trinitrophenol is unique due to the combination of the pyridazine and trinitrophenol moieties, which imparts distinct chemical and biological properties

Properties

CAS No.

61071-14-5

Molecular Formula

C10H9N7O7

Molecular Weight

339.22 g/mol

IUPAC Name

pyridazine-3,5-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C4H6N4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-4(6)8-7-2-3/h1-2,10H;1-2H,(H4,5,6,8)

InChI Key

BUBLSYWKLASISU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=NN=C1N)N

Origin of Product

United States

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